N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one substituted with an ethyl group and the other with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-carbaldehyde
- 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
- 3(5)-aminopyrazoles
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications in various fields .
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their therapeutic applications, particularly in cancer treatment and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by two pyrazole moieties connected through a methylamine linker. Its molecular formula is C12H18N4 with a molecular weight of 218.30 g/mol. The structural representation can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₂H₁₈N₄ |
Molecular Weight | 218.30 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole derivatives. The process includes the formation of the pyrazole ring followed by alkylation to introduce the ethyl and trimethyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (breast cancer) | 3.79 | |
A549 (lung cancer) | 26 | |
HeLa (cervical cancer) | 38.44 |
These values indicate that the compound may inhibit cell proliferation effectively at low concentrations.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies suggest that certain pyrazole compounds can reduce inflammatory markers significantly.
Case Studies
Several case studies have evaluated the biological activity of related pyrazole compounds:
- Study on Antitumor Activity :
- Evaluation of Anti-inflammatory Effects :
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-5-18-9-12(7-15-18)6-14-8-13-10(2)16-17(4)11(13)3/h7,9,14H,5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVTXIIBFYTDMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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